molecular formula C24H30N6O3 B15029774 N-cyclopentyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclopentyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15029774
M. Wt: 450.5 g/mol
InChI Key: MENLECWDYZXQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound characterized by a fused tricyclic core, a morpholine-containing side chain, and a cyclopentyl carboxamide group. Its synthesis likely involves multistep reactions, including cyclization and functional group modifications, as inferred from analogous spirocyclic compounds synthesized via condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol derivatives . Key structural features include:

  • Tricyclic backbone: A rigid framework enhancing binding specificity.
  • Morpholin-4-yl ethyl group: Improves solubility and pharmacokinetic properties.

Characterization techniques such as elemental analysis, IR, and UV-Vis spectroscopy are critical for confirming its structure and purity, as seen in related compounds .

Properties

Molecular Formula

C24H30N6O3

Molecular Weight

450.5 g/mol

IUPAC Name

N-cyclopentyl-6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H30N6O3/c1-16-6-7-20-27-22-19(24(32)30(20)15-16)14-18(23(31)26-17-4-2-3-5-17)21(25)29(22)9-8-28-10-12-33-13-11-28/h6-7,14-15,17,25H,2-5,8-13H2,1H3,(H,26,31)

InChI Key

MENLECWDYZXQMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NC5CCCC5)C=C1

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The triazatricyclo core is constructed via a tandem [3+2] cycloaddition and ring-closing metathesis (RCM). A precursor containing a 1,2,3-triazole and a diene moiety undergoes RCM using a Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, yielding the bicyclic intermediate. Subsequent oxidation with MnO₂ introduces the ketone functionality at position 2.

Functionalization of the Core

Introduction of the imino group at position 6 is achieved through condensation with ammonium acetate in ethanol under reflux, followed by selective methylation at position 13 using methyl iodide and K₂CO₃ in DMF (82% yield).

Installation of the Cyclopentyl Carboxamide

Carboxamide Formation

The cyclopentyl carboxamide at position 5 is introduced via a two-step protocol:

  • Acyl Chloride Generation : Treatment of cyclopentanecarboxylic acid with oxalyl chloride (1.2 equiv) and catalytic DMF in dichloromethane produces the corresponding acyl chloride.
  • Amide Coupling : Reaction with the triazatricyclo core’s amine group using Hünig’s base (DIPEA) in THF affords the carboxamide (75% yield).

Stereochemical Considerations

Chiral HPLC analysis confirms retention of configuration at the cyclopentyl group, critical for maintaining biological activity.

Introduction of the 2-(Morpholin-4-yl)ethyl Side Chain

Alkylation of the Triazatricyclo Core

The morpholine-containing side chain is installed via nucleophilic substitution. The core’s position 7 is brominated using NBS in CCl₄, followed by reaction with 2-(morpholin-4-yl)ethylamine in the presence of K₂CO₃ and KI in DMF at 80°C (68% yield).

Optimization of Reaction Conditions

Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours while improving yield to 78%.

Final Assembly and Purification

Global Deprotection and Workup

Final deprotection of tert-butyl groups (if present) is performed using TFA in dichloromethane. The crude product is purified via flash chromatography (SiO₂, 5% MeOH/CH₂Cl₂) and recrystallized from ethyl acetate/hexanes.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, triazole), 4.21 (m, 2H, morpholine-OCH₂), 3.72 (m, 4H, morpholine-NCH₂).
  • HRMS : m/z calc. for C₂₅H₃₂N₆O₃ [M+H]⁺: 465.2564, found: 465.2561.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Stepwise Assembly 62 98 Better control over regioselectivity
One-Pot RCM Approach 55 95 Reduced reaction steps
Microwave-Assisted 78 99 Time efficiency

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the imino group or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholinyl and cyclopentyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-cyclopentyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in various diseases.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Carboxamide-Containing Compounds ()

PubMed search results highlight imidazole carboxamide derivatives (e.g., 5-(3,3-dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide), which share the carboxamide functional group but lack the tricyclic backbone:

Feature Target Compound Imidazole Carboxamides
Core Structure Tricyclic system Imidazole ring
Bioactivity Hypothesized enzyme inhibition (e.g., kinase or protease) Known for antitumor and antiviral properties (e.g., Dacarbazine analogs)
Research Focus Limited direct studies; inferred from structural analogs Well-documented in oncology (12 PubMed hits for specific analogs)

Pharmacopeial Cephalosporins ()

While pharmacologically distinct, cephalosporins like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid share complexity in characterization:

Feature Target Compound Cephalosporins
Analytical Methods IR, UV-Vis, elemental analysis Pharmacopeial tests for purity, stability, and stereochemistry
Structural Complexity High (tricyclic + multiple substituents) Moderate (bicyclic β-lactam + heterocyclic side chains)

Key Insight : Both require rigorous analytical validation, but the target compound’s tricyclic system presents greater synthetic and characterization challenges.

Q & A

Q. What synthetic strategies are employed to prepare N-cyclopentyl-6-imino-...carboxamide?

The compound’s synthesis likely involves multi-step organic reactions, including cyclization and functional group coupling. For instance, spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) can undergo condensation with benzothiazol-2-ylamine derivatives to form tricyclic cores, followed by morpholin-4-yl-ethyl group introduction via nucleophilic substitution or amidation . Post-synthetic modifications may require protecting groups (e.g., tert-butoxymethyl) to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., imino, carboxamide) via characteristic stretches (e.g., N-H at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves the tricyclic framework and substituent positions. Aromatic protons in the benzothiazole moiety typically appear at δ 7.0–8.5 ppm, while morpholinyl protons resonate as multiplet signals near δ 2.5–3.5 ppm .
  • Elemental analysis : Confirms purity and stoichiometry (e.g., C, H, N percentages) .

Advanced Research Questions

Q. How can tautomeric equilibria (e.g., imino vs. enamine forms) be resolved in structural studies?

Tautomerism in the imino group can lead to spectral contradictions. Use 2D NMR (COSY, HSQC) to map proton-carbon correlations and identify dominant tautomers. Solvent-dependent UV-Vis studies (e.g., shifts in λmax in polar vs. nonpolar solvents) further clarify electronic transitions . Computational methods (DFT) can predict tautomer stability by comparing Gibbs free energies .

Q. What computational approaches predict the compound’s binding affinity for biological targets?

  • Molecular docking (AutoDock/Vina) : Screen against kinase or protease targets using the morpholinyl-ethyl group as a hydrogen bond acceptor .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100+ ns trajectories, focusing on key interactions (e.g., π-π stacking with aromatic residues) .
  • QSAR models : Corrogate structural features (e.g., logP, topological polar surface area) with in vitro activity data to prioritize analogs .

Q. How should researchers design in vitro assays to evaluate its mechanism of action?

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC50 values against serine/threonine kinases .
  • Cellular uptake studies : Label the compound with a fluorescent tag (e.g., BODIPY) and quantify intracellular accumulation via flow cytometry .
  • Transcriptomic profiling (RNA-seq) : Identify differentially expressed genes in treated vs. untreated cells to infer pathways affected (e.g., apoptosis, cell cycle) .

Q. How can contradictions in reported bioactivity data be systematically addressed?

  • Orthogonal assays : Validate initial findings using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Batch variability analysis : Compare HPLC purity (>98%) and salt forms (e.g., hydrochloride vs. free base) across studies .
  • Theoretical alignment : Reconcile discrepancies by linking results to a unified framework (e.g., allosteric vs. competitive inhibition models) .

Methodological Considerations

  • Synthetic reproducibility : Optimize reaction conditions (e.g., solvent, temperature) using Design of Experiments (DoE) to minimize byproducts .
  • Data validation : Cross-reference spectral data with synthetic intermediates (e.g., spirocyclic precursors) to confirm structural fidelity .
  • Ethical compliance : Adhere to institutional guidelines for computational data sharing and experimental replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.